tBPC

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

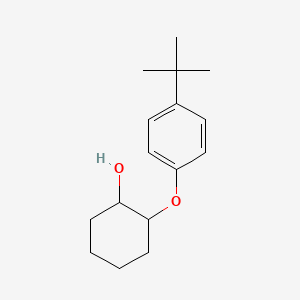

2-(4-tert-butylphenoxy)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIXUILRMBSXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051834 | |

| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light to dark amber crystalline solid; [MSDSonline] | |

| Record name | 2-(p-t-Butylphenoxy)cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1942-71-8, 130336-40-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Terbium(III) bis(Phthalocyanine) (TbPc₂): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Physicochemical Properties, and Potential Theranostic Applications of a Unique Single-Molecule Magnet

Abstract

Terbium(III) bis(phthalocyanine), commonly abbreviated as TbPc₂, is a remarkable sandwich-type lanthanide complex that has garnered significant attention for its unique physicochemical properties.[1] This technical guide provides a comprehensive overview of this compound₂, catering to researchers, scientists, and professionals in the field of drug development. The document details the synthesis and characterization of this compound₂, summarizes its key quantitative data in structured tables, and outlines detailed experimental protocols. A significant focus is placed on its potential, though not yet clinically established, applications in drug development, particularly in photodynamic therapy and bioimaging, drawing parallels from related phthalocyanine (B1677752) complexes.

Introduction

This compound₂ is a member of the double-decker phthalocyanine family, where a central Terbium(III) ion is sandwiched between two phthalocyanine ligands.[1] This structure gives rise to fascinating properties, most notably its behavior as a single-molecule magnet (SMM), where individual molecules exhibit magnetic hysteresis.[2] Beyond its magnetic characteristics, the photophysical properties of the phthalocyanine macrocycles suggest potential for biomedical applications, an area of growing interest. This guide aims to consolidate the current knowledge on this compound₂ and to extrapolate its potential in the realm of drug development based on the established activities of similar compounds.

Synthesis and Characterization

The synthesis of this compound₂ can be achieved through several methods, with the solvothermal and microwave-assisted approaches being prominent. A general and effective method involves the reaction of a terbium salt with a phthalonitrile (B49051) precursor.

Physicochemical Properties

The neutral form of this compound₂ is a green, microcrystalline powder. The molecule's structure, with the two phthalocyanine rings staggered by approximately 45 degrees, is a key determinant of its properties.[3]

| Property | Value | Reference |

| Molecular Formula | C₆₄H₃₂N₁₆Tb | [1] |

| Molecular Weight | 1183.22 g/mol | [1] |

| Appearance | Dark green microcrystalline powder | General |

| Solubility | Soluble in chloroform (B151607), THF, and DMSO | [1] |

| Key UV-Vis Peaks (in CHCl₃) | ~320 nm (Soret), ~600 nm, ~670 nm (Q-bands) | [1] |

Experimental Protocols

Synthesis of this compound₂

A common synthesis protocol for this compound₂ involves the following steps:

-

Reaction Setup: A mixture of terbium(III) acetate (B1210297) hydrate (B1144303) and 4-substituted phthalonitrile (in a 1:8 molar ratio) is refluxed in a high-boiling point solvent such as n-hexanol. A catalytic amount of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to facilitate the cyclotetramerization of the phthalonitrile precursor around the terbium ion.

-

Reaction Execution: The reaction mixture is heated to reflux (typically around 150-160 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy.

-

Purification: After cooling to room temperature, the crude product is isolated by filtration. The solid is then subjected to a series of washing steps, typically with solvents like acetone (B3395972) and methanol (B129727), to remove unreacted starting materials and by-products.

-

Chromatography: The primary purification is achieved through column chromatography on a silica (B1680970) gel or alumina (B75360) stationary phase. A solvent system such as a mixture of chloroform and methanol is commonly used as the eluent. The desired green fraction containing the neutral this compound₂ is collected.

-

Final Product Isolation: The solvent from the collected fraction is removed under reduced pressure to yield the purified this compound₂ product as a dark green powder.

Characterization Methods

-

UV-Vis Spectroscopy: A solution of this compound₂ in a suitable solvent (e.g., chloroform) is prepared. The absorption spectrum is recorded using a spectrophotometer, typically in the range of 300-800 nm. The characteristic Soret and Q-bands confirm the formation of the phthalocyanine macrocycle.[1]

-

Mass Spectrometry: High-resolution mass spectrometry (e.g., MALDI-TOF or ESI-MS) is used to confirm the molecular weight of the synthesized this compound₂.[2]

-

NMR Spectroscopy: While the paramagnetic nature of the Tb³⁺ ion can lead to broad signals, ¹H NMR spectroscopy can still provide structural information about the phthalocyanine ligands.

Potential Applications in Drug Development

While direct studies on the drug development applications of this compound₂ are scarce, the well-documented properties of other metallophthalocyanines provide a strong basis for postulating its potential.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that induce cancer cell death.[4][5] Phthalocyanines are excellent candidates for PDT due to their strong absorption in the therapeutic window (600-800 nm), where light penetration into tissues is maximal.[6]

It is hypothesized that, similar to other metallophthalocyanines, this compound₂ could function as a photosensitizer. Upon excitation with light of an appropriate wavelength, it could transfer energy to molecular oxygen, generating singlet oxygen and other ROS. These ROS can then induce cellular damage, leading to apoptosis or necrosis of cancer cells.[7][8] Studies on zinc and aluminum phthalocyanines have demonstrated their ability to induce apoptosis through mitochondrial damage, cytochrome c release, and caspase activation.[8][9]

Caption: Proposed mechanism of this compound₂-mediated photodynamic therapy.

Bioimaging and Theranostics

The intrinsic properties of lanthanides, such as the luminescence of terbium, combined with the phthalocyanine macrocycle, make this compound₂ a candidate for theranostic applications, where diagnosis and therapy are combined in a single agent. The fluorescence of the phthalocyanine moiety could be utilized for optical imaging to guide therapy.

Furthermore, the paramagnetic nature of this compound₂ could potentially be exploited for magnetic resonance imaging (MRI), although this application is less explored for terbium complexes compared to gadolinium-based contrast agents.

Caption: Conceptual workflow for this compound₂ as a theranostic agent.

Cellular Uptake and Cytotoxicity

The cellular uptake of phthalocyanines is influenced by their physicochemical properties, such as lipophilicity and charge. While no specific data exists for this compound₂, studies on other phthalocyanines suggest that they can be taken up by cancer cells.[10] The mechanism of uptake can vary, and formulation strategies, such as encapsulation in nanoparticles, have been shown to enhance cellular delivery and therapeutic efficacy for other phthalocyanines.[6]

The cytotoxicity of this compound₂ in the absence of light is expected to be low, a desirable characteristic for a photosensitizer. However, upon photoactivation, significant cytotoxicity is anticipated due to the generation of ROS. In vivo toxicity studies on lanthanide complexes have shown varied results depending on the specific lanthanide and its formulation, indicating the need for careful evaluation.[11]

Signaling Pathways

The primary signaling pathway expected to be activated by this compound₂-mediated PDT is the intrinsic apoptosis pathway. This is initiated by mitochondrial damage, a common consequence of ROS-induced stress.

Caption: The intrinsic apoptosis pathway potentially induced by this compound₂-PDT.

Conclusion and Future Directions

Terbium(III) bis(phthalocyanine) is a molecule with a rich profile of physicochemical properties, primarily centered around its single-molecule magnet behavior. While its direct application in drug development is yet to be explored in detail, the extensive research on related phthalocyanine complexes provides a compelling rationale for its investigation as a potential agent for photodynamic therapy and theranostics.

Future research should focus on several key areas:

-

In vitro studies: Evaluating the cytotoxicity, cellular uptake, and subcellular localization of this compound₂ in various cancer cell lines.

-

Mechanism of action: Confirming the generation of reactive oxygen species upon photoactivation and elucidating the specific cell death pathways induced.

-

Formulation development: Exploring nanoformulations to improve the solubility and targeted delivery of this compound₂.

-

In vivo studies: Assessing the biodistribution, efficacy, and toxicity of this compound₂ in preclinical animal models.

By systematically addressing these research questions, the full potential of this compound₂ as a valuable tool in the arsenal (B13267) against cancer and other diseases can be unlocked. The convergence of its unique magnetic and photophysical properties may pave the way for novel, multifunctional therapeutic and diagnostic agents.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Magnetic behaviour of TbPc2 single-molecule magnets chemically grafted on silicon surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photodynamic and sonodynamic treatment by phthalocyanine on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design consideration of phthalocyanines as sensitizers for enhanced sono-photodynamic combinatorial therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Photosensitization with zinc (II) phthalocyanine as a switch in the decision between apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phthalocyanine 4 photodynamic therapy-induced apoptosis of mouse L5178Y-R cells results from a delayed but extensive release of cytochrome c from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular uptake and fluorescence imaging potential in tumor cell of zinc phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Chemical Architecture and Quantum Functionality of Terbium(III) Bis(phthalocyanine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbium(III) bis(phthalocyanine), denoted as TbPc₂, is a remarkable organometallic complex that has garnered significant attention for its unique molecular structure and intriguing quantum properties. As a "double-decker" sandwich-type complex, it features a central terbium (III) ion coordinated by two phthalocyanine (B1677752) ligands. This arrangement gives rise to exceptional characteristics, most notably its behavior as a single-molecule magnet (SMM), making it a promising candidate for applications in high-density data storage, quantum computing, and spintronics. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of this compound₂, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure of this compound₂

The chemical structure of this compound₂ is defined by a central Terbium (Tb³⁺) ion sandwiched between two planar phthalocyanine (Pc) ligands.[1][2] The phthalocyanine macrocycle consists of an alternating series of carbon and nitrogen atoms, forming a highly conjugated π-electron system.

Key structural features include:

-

Coordination: The Tb³⁺ ion is eight-fold coordinated to the isoindole nitrogen atoms of the two phthalocyanine rings.[2]

-

Sandwich Structure: The two phthalocyanine ligands are arranged in a parallel, "double-decker" fashion with the terbium ion at the center.[1][2]

-

Staggered Conformation: The two phthalocyanine decks are staggered by an angle of approximately 45° with respect to each other.[2] This staggered arrangement is a crucial factor in determining the electronic and magnetic properties of the molecule.

The overall structure results in a molecule with D₄d symmetry, although this can be influenced by the substrate when deposited on a surface.

Physicochemical and Magnetic Properties

This compound₂ exhibits a unique combination of physicochemical and magnetic properties, largely stemming from its double-decker structure and the nature of the terbium ion. As a single-molecule magnet, it can retain its magnetization direction for a significant period at low temperatures, a property governed by a large energy barrier to magnetization reversal (Ueff).

| Property | Value | Notes |

| Formula | C₆₄H₃₂N₁₆Tb | |

| Molecular Weight | 1183.98 g/mol | |

| Appearance | Deep green solid | |

| Effective Energy Barrier (Ueff) | ~740 - 790 K | This value represents the thermal energy barrier for magnetization reversal and is a key figure of merit for single-molecule magnets.[3] The absorption of CH₂Cl₂ can increase Ueff to 790 K.[3] |

| Blocking Temperature (Tb) | Up to 10 K | The temperature below which the molecule exhibits magnetic hysteresis. For this compound₂·CH₂Cl₂, butterfly-shaped hysteresis loops are observed up to 10 K.[3] |

| HOMO-LUMO Gap | ~1.7 eV | Determined from scanning tunneling spectroscopy (STS) measurements, with the HOMO at -1.0 eV and the LUMO at +0.7 eV relative to the Fermi level on an Au(111) surface.[4] |

| UV-Vis Absorption (Q-band) | ~681 nm | For a substituted derivative, this compound₂(OC₁₁H₂₁)₈, in chloroform (B151607) solution. This band arises from the promotion of an electron from the SOMO to the LUMO and HOMO to the LUMO.[5] |

Experimental Protocols

Synthesis of this compound₂

A common and effective method for the synthesis of this compound₂ is the template reaction, which involves the cyclotetramerization of phthalonitrile (B49051) in the presence of a terbium salt.

Materials:

-

1,2-dicyanobenzene

-

Terbium(III) acetate (B1210297) tetrahydrate (Tb(OAc)₃·4H₂O)

-

1-hexanol (solvent)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

-

n-hexane (for washing)

-

Chloroform (for extraction)

Procedure:

-

A mixture of 1,2-dicyanobenzene, Tb(OAc)₃·4H₂O, and a catalytic amount of DBU is prepared in 1-hexanol.

-

The reaction mixture is refluxed for an extended period (e.g., 24-48 hours).

-

After cooling to room temperature, the precipitate is collected by filtration.

-

The crude product is washed thoroughly with n-hexane to remove unreacted starting materials and byproducts.

-

The purple solid is then purified by Soxhlet extraction with chloroform to yield the deep green this compound₂ complex.

Characterization Techniques

STM is a powerful technique to visualize the structure of individual this compound₂ molecules on conductive surfaces.

Sample Preparation:

-

This compound₂ is deposited on a clean, atomically flat conductive substrate (e.g., Au(111), Cu(100)) via thermal evaporation in ultra-high vacuum (UHV).

-

The substrate is typically cleaned by cycles of sputtering and annealing prior to deposition.

Imaging Parameters:

-

Bias Voltage (Vb): Typically in the range of -1.5 V to +1.5 V.[1][4] The sign of the bias determines whether occupied or unoccupied molecular orbitals are probed.

-

Tunneling Current (It): Usually set between 10 pA and 100 pA.[1][4]

-

Temperature: Low temperatures (e.g., 4.3 K) are often used to minimize thermal drift and to study the magnetic properties.[4]

XPS is employed to determine the elemental composition and chemical states of the atoms within the this compound₂ molecule.

Sample Preparation:

-

A thin film of this compound₂ is deposited on a conductive substrate.

-

The sample is introduced into the UHV chamber of the XPS instrument.

Instrumentation and Parameters:

-

X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) are commonly used.

-

Analyzer: A hemispherical analyzer is used to measure the kinetic energy of the photoemitted electrons.

-

Charge Referencing: The C 1s peak from adventitious carbon at ~284.8 eV is often used to correct for charging effects.

UV-Vis spectroscopy is used to investigate the electronic transitions within the this compound₂ molecule.

Sample Preparation:

-

For solution-phase measurements, this compound₂ is dissolved in a suitable solvent like chloroform.

-

For thin-film measurements, a film of this compound₂ is deposited on a transparent substrate such as quartz.

Instrumentation and Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: Typically scanned from 200 nm to 900 nm.

-

Solvent: A solvent that does not absorb in the region of interest should be chosen. Chloroform is a common choice.

Applications and Workflows

The unique properties of this compound₂ make it a promising material for next-generation electronic and quantum devices.

Supramolecular Spin Valve

A spin valve is a device that exhibits a large change in electrical resistance depending on the relative alignment of the magnetic moments of its components. This compound₂ can be integrated into a carbon nanotube (CNT) based spin valve.

In this device, individual this compound₂ molecules are non-covalently attached to the surface of a CNT. The magnetic state of the this compound₂ molecules, controlled by an external magnetic field, influences the conductance of the CNT. When the magnetic moments of the this compound₂ molecules are aligned (parallel), the resistance of the device is low. When they are anti-aligned (antiparallel), the resistance is high.

Molecular Spin Qubit

The nuclear spin of the terbium ion in this compound₂ can be used as a quantum bit (qubit) for quantum information processing. The hyperfine interaction between the electron spin and the nuclear spin of the Tb³⁺ ion (I=3/2) creates a multi-level system that can be manipulated with microwave pulses.

References

Terbium Bis-Phthalocyanine: A Technical Guide to Synthesis, Discovery, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbium bis-phthalocyanine, [TbPc₂]⁰, stands as a landmark molecule in the field of molecular magnetism. As one of the first discovered single-molecule magnets (SMMs), it has paved the way for advancements in high-density data storage, spintronics, and quantum computing. This technical guide provides an in-depth overview of the synthesis, discovery, and fundamental properties of terbium bis-phthalocyanine, tailored for researchers and professionals in chemistry and drug development. It includes detailed experimental protocols, tabulated quantitative data for key physical properties, and workflow diagrams to illustrate the synthetic and magnetic logic of the system.

Discovery and Significance

The journey of terbium bis-phthalocyanine begins with the discovery of its constituent element. Terbium (Tb), a lanthanide series rare-earth metal, was first identified by Swedish chemist Carl Gustaf Mosander in 1843.[1][2][3] For over a century, its unique magnetic potential remained largely theoretical.

The breakthrough in lanthanide "sandwich" complexes came in 1965, when Russian scientists I.S. Kirin and P.N. Moskalev reported the first synthesis of lanthanide bis-phthalocyanines.[4][5] This pioneering work established the double-decker structure, where a single lanthanide ion is coordinated between two phthalocyanine (B1677752) ligands. Later studies revealed that the specific electronic structure of the Tb³⁺ ion, combined with the crystal field imposed by the phthalocyanine ligands, endows the [this compound₂]⁰ molecule with a large magnetic anisotropy and slow magnetic relaxation, the defining characteristics of a single-molecule magnet.[6]

Synthesis and Purification

The most common and well-established method for synthesizing neutral terbium bis-phthalocyanine is the template reaction of a terbium salt with phthalonitrile (B49051) precursors. Alternative methods, such as solvothermal synthesis from lithium phthalocyanine (Li₂Pc), offer higher yields.[7]

Experimental Protocol: Template Synthesis

This protocol is adapted from established literature procedures.[6][8]

Reagents:

-

1,2-Dicyanobenzene

-

Terbium(III) acetate (B1210297) tetrahydrate (Tb(OAc)₃·4H₂O)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

1-Hexanol (B41254) (solvent)

-

n-Hexane (washing)

-

Chloroform (B151607) (CHCl₃) (extraction)

-

Dichloromethane (CH₂Cl₂) (chromatography)

-

Methanol (MeOH) (chromatography)

-

Silica (B1680970) Gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2-dicyanobenzene and Terbium(III) acetate tetrahydrate in an 8:1 molar ratio.[6]

-

Solvent and Catalyst Addition: Add 1-hexanol to the flask, followed by a catalytic amount of DBU.

-

Reflux: Heat the mixture to reflux and maintain for at least 24-42 hours.[8] The solution will turn a deep, dark color.

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The crude product will precipitate out of the solution.

-

Initial Purification: Filter the cooled solution to collect the precipitate. Wash the solid thoroughly with n-hexane to remove residual 1-hexanol and unreacted starting materials.[8] Dry the crude purple product in air.

-

Extraction: Extract the crude solid with chloroform. The neutral [this compound₂]⁰ (green) and the anionic [this compound₂]⁻ (blue-green) species are soluble in chloroform, while many impurities and free phthalocyanine remain in the solid phase.[6][8]

-

Chromatographic Separation:

-

Concentrate the chloroform extract under reduced pressure.

-

Prepare a silica gel column using a slurry packed with a 98:2 mixture of CH₂Cl₂/MeOH.

-

Load the concentrated extract onto the column.

-

Elute with the 98:2 CH₂Cl₂/MeOH mobile phase.

-

Collect the first fraction, which is distinctly green. This fraction contains the desired neutral [this compound₂]⁰ complex.[6][8] The second, blue-green fraction contains the anionic [this compound₂]⁻ species.

-

-

Final Precipitation and Crystallization:

-

Concentrate the collected green fraction.

-

Add n-hexane to precipitate the product as a dark green microcrystalline powder.

-

For single crystals, dissolve the powder in a minimal amount of chloroform, filter, and carefully layer n-hexane on top of the filtrate. Deep green, needle-like crystals will form over several days to weeks.[8]

-

// Nodes Reactants [label="1,2-Dicyanobenzene + Tb(OAc)₃·4H₂O\n(8:1 molar ratio)"]; Solvent [label="1-Hexanol + DBU (catalyst)", shape=ellipse, fillcolor="#FFFFFF"]; Reflux [label="Reflux (42h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cooling [label="Cool to Room Temp.\n& Filter"]; Washing [label="Wash with n-Hexane"]; Crude [label="Crude Purple Solid", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extract with CHCl₃"]; Concentration1 [label="Concentrate Extract"]; Chromatography [label="Silica Column Chromatography\n(98:2 CH₂Cl₂/MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GreenFraction [label="Collect Green Fraction\n([this compound₂]⁰)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; BlueFraction [label="Discard Blue Fraction\n([this compound₂]⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentration2 [label="Concentrate Green Fraction"]; Precipitation [label="Precipitate with n-Hexane"]; FinalProduct [label="Pure [this compound₂]⁰ Powder", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Reflux; Solvent -> Reflux; Reflux -> Cooling; Cooling -> Washing; Washing -> Crude; Crude -> Extraction; Extraction -> Concentration1; Concentration1 -> Chromatography; Chromatography -> GreenFraction; Chromatography -> BlueFraction [style=dashed]; GreenFraction -> Concentration2; Concentration2 -> Precipitation; Precipitation -> FinalProduct; } Caption: Workflow for the template synthesis and purification of neutral terbium bis-phthalocyanine.

Core Properties and Characterization Data

The properties of [this compound₂]⁰ are defined by its unique "sandwich" structure, where a single Tb³⁺ ion is coordinated between two phthalocyanine macrocycles, which are staggered by 45 degrees relative to each other.[9] This arrangement is critical to its magnetic behavior.

Magnetic Properties

The magnetism in [this compound₂]⁰ originates from the localized 4f electrons of the central Tb³⁺ ion.[4][10] The ion possesses a large magnetic moment and significant magnetic anisotropy, meaning its magnetic moment strongly prefers to align along a specific axis (the easy axis), which is perpendicular to the plane of the phthalocyanine rings.[9] The neutral [this compound₂]⁰ molecule is a two-spin system: one spin arises from the localized 4f electrons of the Tb³⁺ ion (J=6), and a second spin (S=1/2) comes from an unpaired π-electron delocalized over the two phthalocyanine ligands.[8]

Tabulated Data

The following tables summarize key quantitative data for neutral terbium bis-phthalocyanine.

Table 1: Magnetic and Structural Properties

| Property | Value | Reference |

| Molecular Structure | Double-decker sandwich complex | [11] |

| Ligand Staggering Angle | 45° | [9] |

| Tb³⁺ Ground State | J = 6 | [8] |

| Spin Magnetic Moment (Tb³⁺) | ~6.0 µB | [10] |

| Orbital Magnetic Moment (Tb³⁺) | ~3.0 µB | [10] |

| Ligand Spin State | S = 1/2 (π-radical) | [8] |

Table 2: Spectroscopic and Electrochemical Data

| Property | Wavelength (λmax) / Potential | Solvent | Reference |

| UV-Vis Absorption | |||

| Soret Band | ~320 nm | - | [12] |

| Q-Band (Green Form) | ~670 nm | - | [12] |

| Additional Bands | 330, 363, 493, 616, 681, 916 nm* | CHCl₃ | [4] |

| Cyclic Voltammetry | (V vs. Fc/Fc⁺) | ||

| First Oxidation | +0.48 V | CH₂Cl₂ | [10] |

| Second Oxidation | +0.97 V | CH₂Cl₂ | [10] |

| First Reduction | -0.99 V | CH₂Cl₂ | [10] |

| Second Reduction | -1.70 V | CH₂Cl₂ | [10] |

| Third Reduction | -2.18 V | CH₂Cl₂ | [10] |

| Note: Data for a peripherally substituted this compound₂ derivative. Redox potentials are for a related octabutoxy-substituted this compound₂ complex and are representative of the multi-step redox behavior. |

Conclusion

Terbium bis-phthalocyanine remains a cornerstone of molecular magnetism, offering a rich platform for studying fundamental magnetic phenomena at the molecular level. The synthetic protocols are well-established, allowing for the reliable production of high-purity material for research. Its robust magnetic properties, coupled with its redox activity and distinct spectroscopic signatures, make it an ideal candidate for integration into molecular electronic devices and a valuable subject for further investigation in materials science and advanced therapeutic research. This guide serves as a foundational resource for professionals seeking to explore the synthesis and application of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel double-decker phthalocyaninato terbium(iii) single molecule magnets with stabilised redox states - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Formation of TbPc2 Single-Molecule Magnets’ Covalent 1D Structures via Acyclic Diene Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of TbPc₂ Single-Molecule Magnets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for miniaturization in data storage and the development of quantum computing has propelled the field of molecular spintronics into the scientific spotlight. At the forefront of this research are single-molecule magnets (SMMs), individual molecules that exhibit magnetic hysteresis, a characteristic typically associated with bulk magnets. Among the most promising candidates is the terbium(III) bis(phthalocyaninato) complex (TbPc₂), a double-decker organometallic compound renowned for its high blocking temperature and robust spin dynamics.[1][2] This technical guide provides an in-depth exploration of the electronic properties of this compound₂ SMMs, summarizing key quantitative data, detailing experimental methodologies, and visualizing fundamental concepts to serve as a comprehensive resource for researchers in the field.

The unique magnetic behavior of this compound₂ arises from the interplay between the localized 4f electrons of the central terbium ion and the delocalized π-electrons of the surrounding phthalocyanine (B1677752) (Pc) ligands.[3][4] This intricate electronic structure gives rise to a variety of fascinating phenomena, including the Kondo effect and quantum tunneling of magnetization, which are highly sensitive to the molecule's immediate environment.[3][5][6] Understanding and controlling these properties are paramount for the rational design of future molecular spintronic devices.

Molecular and Electronic Structure

The this compound₂ molecule possesses a sandwich-like structure, with the Tb³⁺ ion coordinated to two phthalocyanine ligands.[5] In its neutral state, the complex consists of a Tb³⁺ ion and two Pc²⁻ ligands, resulting in an unpaired electron spin (S=1/2) delocalized over the π-system of the ligands.[3][7] This π-radical spin plays a crucial role in the electronic and magnetic properties of the molecule. The 4f electrons of the Tb³⁺ ion are responsible for the large magnetic anisotropy that is a prerequisite for SMM behavior.[4][5]

Key Electronic Properties

The electronic landscape of this compound₂ is characterized by its molecular orbitals, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the emergence of many-body phenomena like the Kondo resonance. These properties are significantly influenced by the substrate on which the molecule is adsorbed.[5][8]

| Property | Substrate | Value | Reference |

| HOMO Position | Graphene/SiC(0001) | -1.0 eV | [3] |

| LUMO Position | Graphene/SiC(0001) | +0.7 eV | [3] |

| Kondo Resonance | Au(111) | Observed | [8][9] |

| Kondo Resonance | Ag(111) | Quenched (monolayer), Recovered (second layer) | [8][9] |

| Kondo Resonance | Cu(111) | Observed (screening of 4f electrons) | [5] |

| Kondo Temperature (Tb₂Pc₃ on Ag(111)) | Ag(111) | ~30 K | [5][9] |

| Zero-field Kondo Splitting | Graphene/SiC(0001) | 1.14 meV | [3] |

Experimental Characterization Techniques

The elucidation of the electronic properties of this compound₂ SMMs relies on a suite of sophisticated surface science techniques capable of probing matter at the atomic and molecular scale.

Scanning Tunneling Microscopy and Spectroscopy (STM/STS)

STM and STS are powerful tools for visualizing the topography and probing the local density of electronic states (LDOS) of individual molecules on a conducting surface.[10][11][12]

Experimental Protocol:

-

Sample Preparation: A clean, atomically flat conducting substrate (e.g., Au(111), Ag(111), Cu(111), or graphene) is prepared in an ultra-high vacuum (UHV) chamber.

-

Molecular Deposition: this compound₂ molecules are sublimated from a Knudsen cell onto the prepared substrate, typically held at a controlled temperature to influence film growth.

-

STM Imaging: A sharp metallic tip is brought into close proximity (a few angstroms) to the surface. A bias voltage is applied between the tip and the sample, inducing a quantum tunneling current. The tip is raster-scanned across the surface while maintaining a constant tunneling current (constant-current mode) or constant height (constant-height mode) to generate a topographic image of the molecules.[12]

-

STS Measurement: The STM tip is positioned over a specific location on a molecule. The feedback loop is opened, and the bias voltage is swept while recording the tunneling current (I). The differential conductance (dI/dV), which is proportional to the LDOS of the sample, is then calculated numerically.[12] Peaks in the dI/dV spectrum correspond to the energies of molecular orbitals or many-body states like the Kondo resonance.

X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD)

XAS is an element-specific technique that provides information about the electronic structure and local coordination environment of the absorbing atom.[13][14] When performed with circularly polarized X-rays, XMCD can be used to probe the magnetic properties of the system.[15]

Experimental Protocol:

-

Sample Preparation: A thin film or sub-monolayer of this compound₂ molecules is deposited on a suitable substrate in a UHV chamber.

-

X-ray Irradiation: The sample is irradiated with synchrotron-generated X-rays of tunable energy. The energy is scanned across an absorption edge of the element of interest (e.g., the M₄,₅ edges of Terbium).

-

Absorption Measurement: The X-ray absorption is measured, typically in total electron yield (TEY) or fluorescence yield (FY) mode.

-

XAS Spectrum: A plot of absorption intensity versus X-ray energy constitutes the XAS spectrum. The near-edge region (XANES) provides information on the oxidation state and local symmetry of the Tb ion.[13]

-

XMCD Measurement: For XMCD, the helicity of the circularly polarized X-rays is alternated between right and left at each energy point, or the direction of an applied magnetic field is reversed. The XMCD signal is the difference between the absorption spectra for the two polarizations, and its intensity is proportional to the element-specific magnetic moment.[15]

Key Electronic Phenomena

The Kondo Effect

The Kondo effect is a many-body phenomenon that arises from the interaction between a localized magnetic impurity (in this case, the spin of the this compound₂ molecule) and the conduction electrons of a metallic substrate.[5][9] This interaction leads to the formation of a sharp resonance in the LDOS at the Fermi level, which can be observed in STS measurements as a zero-bias anomaly.[10] The presence and characteristics of the Kondo resonance in this compound₂ are highly dependent on the substrate and the origin of the unpaired spin.

-

On Au(111) , the π-radical spin of the Pc ligand is preserved, leading to a measurable Kondo peak.[8][9]

-

On Ag(111) , charge transfer from the substrate to the molecule can quench the π-radical spin in the first monolayer, causing the Kondo resonance to disappear. However, for molecules in a second layer, the decoupling from the substrate can lead to the recovery of the spin and the reappearance of the Kondo peak.[8][9]

-

On Cu(111) , a stronger interaction leads to a Kondo screening of the 4f electrons of the Tb ion itself.[5]

Quantum Tunneling of Magnetization (QTM)

Quantum tunneling of magnetization is a phenomenon where the magnetization of a SMM can reverse its direction by tunneling through the anisotropy barrier, rather than by thermal activation over it.[6][16] This process is particularly relevant at low temperatures and can be observed as steps in the magnetic hysteresis loop at specific magnetic field values where the energy levels of opposite spin projections are degenerate.[6]

In this compound₂, QTM involves transitions between the entangled states of the electronic and nuclear spin systems.[6] The rate of QTM can be influenced by various factors, including the symmetry of the molecule's environment and the strength of exchange interactions.[1][17] Quenching or controlling QTM is a significant area of research, as rapid tunneling can erase the stored magnetic information.[17]

Conclusion

The electronic properties of this compound₂ single-molecule magnets are a rich and complex subject, governed by the delicate interplay of the central lanthanide ion, the organic ligands, and the interaction with the surrounding environment. Techniques like STM/STS and XAS/XMCD have been instrumental in unraveling this complexity, providing unprecedented insight into the electronic structure and magnetic behavior at the single-molecule level. The ability to manipulate the Kondo state and understand the mechanisms of quantum tunneling of magnetization through substrate engineering and external stimuli paves the way for the future integration of these remarkable molecules into novel spintronic and quantum information processing devices.[1][3] Further research focusing on the chemical functionalization of this compound₂ and the exploration of novel device architectures will be crucial in translating the fundamental understanding of its electronic properties into tangible technological advancements.

References

- 1. Surface confinement of TbPc2-SMMs: structural, electronic and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Magnetic behaviour of TbPc2 single-molecule magnets chemically grafted on silicon surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spatially dependent f-π exchange interaction within a single-molecule magnet TbPc2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ruben-group.de [ruben-group.de]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. A scanning tunneling microscopy study of the electronic and spin states of bis(phthalocyaninato)terbium(iii) (TbPc2) molecules on Ag(111) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Scanning tunneling spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Scanning Tunneling Microscopy (STM) - Boston College [bc.edu]

- 13. X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantum spin tunneling - Wikipedia [en.wikipedia.org]

- 17. Strategies to quench quantum tunneling of magnetization in lanthanide single molecule magnets - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unveiling the Magnetic Memory of a Single Molecule: A Technical Guide to the Hysteresis of TbPc₂ at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating low-temperature magnetic properties of Terbium(III) bis(phthalocyanine), commonly known as TbPc₂. This single-molecule magnet (SMM) has garnered significant attention for its potential applications in high-density data storage, quantum computing, and molecular spintronics. At the heart of its functionality lies the phenomenon of magnetic hysteresis, a manifestation of magnetic memory at the molecular level. This document provides a comprehensive overview of the magnetic hysteresis in this compound₂ at low temperatures, with a focus on quantitative data, detailed experimental protocols, and the underlying physical mechanisms.

Quantitative Analysis of Magnetic Hysteresis in this compound₂

The magnetic hysteresis of this compound₂ is characterized by the retention of magnetization after the removal of an external magnetic field, leading to a "memory effect." The key parameters defining the hysteresis loop are the coercive field (Hc), which is the magnetic field required to demagnetize the material, and the remnant magnetization (Mr), the magnetization that persists at zero field. These parameters are highly sensitive to temperature, the magnetic field sweep rate, and the crystalline environment of the this compound₂ molecules.

Below is a summary of quantitative data extracted from low-temperature magnetic measurements of this compound₂. It is important to note that the magnetic behavior of this compound₂ is strongly dependent on its crystalline phase; amorphous samples often do not exhibit significant hysteresis.

| Sample Type | Temperature (K) | Field Sweep Rate (Oe/s) | Coercive Field (Hc) (Oe) | Remnant Magnetization (Mrem) (μB) | Reference / Notes |

| Crystalline this compound₂ | 2.0 | 30 | ~1500 | ~1.2 | Butterfly-shaped loop. Hysteresis closes above 10 K. |

| Crystalline this compound₂·CH₂Cl₂ | 10.0 | Not specified | > 2000 | Not specified | Enhanced SMM properties due to solvent molecule inclusion. |

| Diluted [Pc₂Tb]⁻ Single Crystal | 0.04 | 0.028 | ~100 | ~2.5 | Clear staircase-like features due to Quantum Tunneling of Magnetization (QTM). Hc is small due to tunneling. |

| Diluted [Pc₂Tb]⁻ Single Crystal | 0.04 | 0.224 | ~250 | ~3.0 | Increased sweep rate leads to a wider hysteresis loop. |

| This compound₂ Thin Film on Si | 2.2 | 500 | ~1000 | Not specified | Hysteresis observed in chemically grafted monolayers. |

| Crystalline this compound₂ | < 2.0 | Not specified | Significant | Significant | Hysteresis is a characteristic of the crystalline phase. |

Experimental Protocols for Characterizing Magnetic Hysteresis

The investigation of magnetic hysteresis in single-molecule magnets like this compound₂ requires sensitive magnetometry techniques capable of operating at very low temperatures and high magnetic fields. The two primary methods employed are SQUID (Superconducting Quantum Interference Device) magnetometry for static (DC) and dynamic (AC) measurements, and micro-SQUID arrays for measurements on single crystals.

DC Hysteresis Loop Measurement using a SQUID Magnetometer

This protocol outlines the steps for measuring the magnetic hysteresis loop of a crystalline powder sample of this compound₂.

Methodology:

-

Sample Preparation:

-

A few milligrams of the crystalline this compound₂ powder are carefully weighed.

-

The powder is packed into a gelatin capsule or a similar sample holder with minimal magnetic background signal. To minimize intermolecular interactions, the sample can be diluted in a diamagnetic matrix like polystyrene.

-

The sample holder is securely mounted in the magnetometer's sample rod.

-

-

Instrument Setup (Quantum Design MPMS or similar):

-

The sample space is purged with helium gas and the system is cooled down to the desired base temperature (e.g., 1.8 K).

-

The magnetic field is initially set to a value sufficient to saturate the magnetization (e.g., 5 T).

-

-

Measurement Sequence:

-

The magnetic field is swept from the positive saturation field to the negative saturation field (e.g., +5 T to -5 T) at a constant, predefined sweep rate (e.g., 100 Oe/s).

-

The magnetic moment of the sample is measured at regular field intervals throughout the sweep.

-

The magnetic field is then swept back from the negative saturation field to the positive saturation field at the same sweep rate, completing the hysteresis loop.

-

The measurement is repeated at various temperatures (e.g., 2 K, 5 K, 10 K) to study the temperature dependence of the hysteresis.

-

To investigate the role of quantum tunneling, the experiment can be repeated at different field sweep rates.

-

-

Data Analysis:

-

The raw data of magnetic moment versus applied magnetic field is corrected for the diamagnetic contribution of the sample holder.

-

The magnetization (M) is calculated by normalizing the magnetic moment to the molar amount of this compound₂.

-

The coercive field (Hc) and remnant magnetization (Mr) are extracted from the corrected M-H loop.

-

AC Susceptibility Measurement

AC susceptibility measurements probe the dynamic magnetic response of this compound₂ by applying a small, oscillating magnetic field. This technique is particularly useful for studying the mechanisms and timescales of magnetic relaxation.

Methodology:

-

Sample Preparation: The sample is prepared in the same manner as for the DC hysteresis measurements.

-

Instrument Setup:

-

The experiment is performed in a SQUID magnetometer or a dedicated AC susceptometer.

-

The sample is cooled to a stable low temperature (e.g., 2 K).

-

A small AC driving magnetic field is applied (typically 1-10 Oe) at a specific frequency (ranging from 0.1 Hz to 10 kHz).

-

A static DC magnetic field can also be applied to investigate the field dependence of the relaxation dynamics.

-

-

Measurement Sequence:

-

The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured as a function of temperature at a fixed frequency.

-

Alternatively, the frequency dependence of χ' and χ'' can be measured at a fixed temperature.

-

A peak in the out-of-phase component (χ'') indicates the temperature (or frequency) at which the relaxation rate of the magnetization matches the frequency of the AC field.

-

-

Data Analysis:

-

The temperature of the peak in χ'' at a given frequency provides information about the energy barrier for magnetization reversal (Ueff).

-

By analyzing the frequency dependence of the χ'' peak, the relaxation time (τ) can be determined.

-

Plotting ln(τ) versus 1/T (Arrhenius plot) allows for the extraction of the effective energy barrier and the pre-exponential factor, providing insights into the dominant relaxation mechanisms (e.g., Orbach, Raman, or quantum tunneling).

-

Visualizing the Core Mechanisms and Workflows

To better understand the complex processes governing the magnetic hysteresis in this compound₂, the following diagrams, generated using the DOT language, illustrate the key relationships and experimental procedures.

Magnetic Relaxation Pathways in this compound₂

The magnetic relaxation in this compound₂ at low temperatures is a competition between thermally activated processes and quantum tunneling of magnetization (QTM). This diagram illustrates the primary pathways for the reversal of the magnetic moment.

Caption: Magnetic relaxation in this compound₂ can occur via thermal activation to an excited state (Orbach process) or directly through quantum tunneling.

Experimental Workflow for Hysteresis Measurement

This diagram outlines the logical flow of an experiment designed to measure and analyze the magnetic hysteresis of a this compound₂ sample.

Caption: A streamlined workflow for the characterization of magnetic hysteresis in this compound₂ from sample preparation to data analysis.

Quantum Tunneling of Magnetization (QTM) Mechanism

At very low temperatures, the magnetization of this compound₂ can reverse its direction by tunneling through the anisotropy barrier. This process is highly sensitive to the alignment of energy levels, which can be tuned by an external magnetic field, leading to the characteristic steps observed in the hysteresis loop.

Caption: An external magnetic field can bring spin-up and spin-down energy levels into resonance, facilitating quantum tunneling of magnetization.

Conclusion and Future Outlook

The magnetic hysteresis of this compound₂ at low temperatures is a rich and complex phenomenon, governed by a delicate interplay of single-ion anisotropy, quantum tunneling effects, and intermolecular interactions. Understanding these fundamental aspects is crucial for the rational design of next-generation molecular electronic devices. The data and protocols presented in this guide provide a solid foundation for researchers and scientists aiming to explore and harness the remarkable magnetic properties of this and other single-molecule magnets. Future research will likely focus on the manipulation of the quantum state of this compound₂ for applications in quantum information processing and the development of more robust SMMs that exhibit hysteresis at higher temperatures.

Quantum Tunneling of Magnetization in TbPc₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neutral bis(phthalocyaninato)terbium(III) complex (TbPc₂), a prototypical single-molecule magnet (SMM), has garnered significant attention for its potential applications in high-density data storage, quantum computing, and spintronics. A key quantum mechanical phenomenon governing its magnetic behavior at low temperatures is the quantum tunneling of magnetization (QTM). This process allows the magnetic moment of the molecule to reverse its orientation by tunneling through an energy barrier that would be insurmountable by classical thermal activation. This technical guide provides an in-depth analysis of the core principles of QTM in this compound₂, detailing the experimental methodologies used to probe this phenomenon and presenting key quantitative data. It further illustrates the underlying physical pathways and experimental workflows through detailed diagrams.

Introduction to Quantum Tunneling of Magnetization in this compound₂

Single-molecule magnets (SMMs) are individual molecules that exhibit magnetic hysteresis, a characteristic of bulk magnets, at the molecular level. This behavior arises from a large energy barrier (Ueff) that separates two stable magnetic ground states with opposite spin orientations. At sufficiently high temperatures, the magnetization can reverse by thermal activation over this barrier. However, as the temperature approaches absolute zero, quantum mechanics provides an alternative pathway: quantum tunneling of magnetization (QTM).

In the this compound₂ molecule, the magnetic properties are primarily dictated by the central Terbium(III) ion. The strong spin-orbit coupling of the Tb³⁺ ion (J=6 ground multiplet) and the crystal field environment created by the two phthalocyanine (B1677752) ligands lead to a significant magnetic anisotropy and a large energy barrier for magnetization reversal. However, the symmetry of the molecule is not perfectly axial, and this departure from ideal D4d symmetry can promote QTM.[1]

A crucial factor in the QTM of this compound₂ is the hyperfine interaction between the 4f electrons and the nuclear spin of the ¹⁵⁹Tb isotope (I = 3/2). This interaction leads to a splitting of the electronic energy levels into multiple nuclear spin sublevels. At zero magnetic field, these hyperfine interactions can open tunneling channels, allowing for the reversal of magnetization.[2] The rate of this tunneling is highly sensitive to the molecular environment, including the crystal packing and the presence of solvent molecules, which can alter the molecular symmetry and intermolecular interactions.[3]

Quantitative Data

The following tables summarize key quantitative parameters related to the quantum tunneling of magnetization in this compound₂ and its derivatives, compiled from various studies. These parameters are crucial for understanding and comparing the magnetic properties of these SMMs.

Table 1: Effective Energy Barrier (Ueff) and Blocking Temperature (TB)

| Compound | Ueff (K) | TB (K) | Measurement Conditions | Reference |

| This compound₂ (crystalline) | ~740 | ~10 (hysteresis opening) | AC susceptibility | [3] |

| This compound₂·CH₂Cl₂ | ~790 | ~10 (hysteresis opening) | AC susceptibility | [3] |

| Tb₂@C₇₉N | 757 ± 4 | 24 (100-s blocking) | SQUID magnetometry | [4] |

Note: TB can be defined in different ways, such as the temperature at which magnetic hysteresis opens or the temperature corresponding to a specific relaxation time (e.g., 100 s). The measurement conditions significantly influence the observed values.

Table 2: Magnetic Relaxation Time (τ) and Tunnel Splitting (Δ)

| Compound | τQTM (s) | Δ (µK) | Measurement Conditions | Reference |

| [¹⁵⁹this compound₂] | - | ≈1 | Hysteresis loop analysis | [2] |

| Tb₂@C₇₉N | 16462 ± 1230 | - | Magnetization decay at 0 T | [4] |

Note: The quantum tunneling relaxation time (τQTM) represents the relaxation time in the low-temperature regime where tunneling dominates. Tunnel splitting (Δ) is often indirectly inferred from experimental data.

Experimental Protocols

The characterization of QTM in this compound₂ relies on sensitive magnetometry techniques. Below are detailed methodologies for two key experiments.

AC Susceptibility Measurements

AC susceptibility measurements are a powerful tool for probing the dynamics of magnetic relaxation. By applying a small, oscillating magnetic field, one can determine the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility as a function of temperature and frequency. A peak in the out-of-phase component indicates a characteristic relaxation time of the magnetization that matches the inverse of the AC frequency.

Methodology:

-

Sample Preparation: A crystalline or powder sample of this compound₂ is typically placed in a gelatin capsule or a straw, ensuring it is well-packed and immobilized. The mass of the sample is accurately recorded.

-

Instrumentation: A SQUID magnetometer equipped with an AC measurement option (e.g., Quantum Design MPMS or PPMS) is used.

-

Measurement Parameters:

-

AC Field Amplitude (HAC): A small AC field, typically between 1 and 10 Oe, is applied to probe the linear response regime.

-

Frequency (f): Measurements are performed over a range of frequencies, commonly from 0.1 Hz to 10 kHz.

-

DC Field (HDC): To probe the field dependence of the relaxation, a static DC magnetic field can be superimposed on the AC field. To observe zero-field QTM, HDC is set to 0 Oe. To suppress QTM and isolate thermally activated processes, a DC field (e.g., 2000 Oe) can be applied.[5]

-

Temperature (T): The temperature is swept over a range where magnetic relaxation is expected, typically from 1.8 K to 50 K.

-

-

Data Acquisition: For each frequency, the in-phase (χ') and out-of-phase (χ'') susceptibility are recorded as the temperature is varied.

-

Data Analysis:

-

Arrhenius Plot: The relaxation time (τ) is determined from the peak of the χ'' vs. T plot (τ = 1 / 2πf). An Arrhenius plot of ln(τ) vs. 1/T is constructed.

-

Energy Barrier (Ueff): In the high-temperature regime, the data is fitted to the Arrhenius law (τ = τ₀exp(Ueff/kBT)) to extract the effective energy barrier for thermal relaxation.

-

Quantum Tunneling Regime: At low temperatures, a deviation from the linear Arrhenius behavior, where the relaxation time becomes temperature-independent, is indicative of the dominance of quantum tunneling.

-

SQUID Magnetometry for Hysteresis Measurements

Direct current (DC) SQUID magnetometry is used to measure the static magnetic moment of a sample as a function of an applied magnetic field, yielding a magnetic hysteresis loop. The presence of steps or a waist-restricted shape in the hysteresis loop at low temperatures is a hallmark of QTM.

Methodology:

-

Sample Preparation: A single crystal of this compound₂ is oriented with its easy magnetic axis parallel to the applied magnetic field. For powder samples, the molecules are randomly oriented. The sample is mounted on a suitable holder.

-

Instrumentation: A SQUID magnetometer (e.g., Quantum Design MPMS) is used.

-

Measurement Parameters:

-

Temperature (T): The measurement is performed at a very low temperature, typically below the blocking temperature (e.g., 1.8 K), to minimize thermal relaxation effects.

-

Magnetic Field (H): The magnetic field is swept from a large positive value to a large negative value and back. The range of the field sweep should be sufficient to achieve magnetic saturation.

-

Sweep Rate: The rate at which the magnetic field is swept can influence the shape of the hysteresis loop. Faster sweep rates are more likely to reveal features related to slow relaxation processes.

-

-

Data Acquisition: The magnetic moment (M) of the sample is recorded at discrete field intervals throughout the sweep.

-

Data Analysis:

-

Hysteresis Loop: The M vs. H data is plotted to visualize the hysteresis loop.

-

Coercivity and Remanence: The coercive field (the field required to bring the magnetization to zero) and the remanent magnetization (the magnetization at zero field) are determined.

-

QTM Steps: The presence of steps in the hysteresis loop at specific magnetic fields indicates resonant quantum tunneling between different energy levels. The field at which these steps occur can provide information about the energy level structure of the molecule. A "butterfly" shape, where the hysteresis loop closes at zero field, is often indicative of fast QTM.[1]

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Quantitative analysis of the stochastic approach to quantum tunneling | Semantic Scholar [semanticscholar.org]

- 5. Magnetic relaxation pathways in lanthanide single-molecule magnets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Terbium(III) bis(Phthalocyanine) (TbPc₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbium(III) bis(phthalocyanine), commonly known as TbPc₂, is a remarkable organolanthanide complex that has garnered significant attention for its unique physicochemical properties. As a "double-decker" sandwich-type molecule, it features a central terbium(III) ion coordinated by two phthalocyanine (B1677752) ligands. This arrangement gives rise to its most notable characteristic: single-molecule magnet (SMM) behavior, where an individual molecule exhibits magnetic hysteresis.[1] Beyond its magnetic properties, this compound₂ possesses interesting electronic and redox characteristics, making it a promising candidate for applications in molecular spintronics, quantum information processing, and sensor technology. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound₂, with a focus on quantitative data, experimental methodologies, and the logical relationships between its structure and function.

Chemical Properties

This compound₂ is a neutral complex in its pristine form, with the terbium ion in a +3 oxidation state. One of the phthalocyanine ligands is a dianion (Pc²⁻), while the other is a radical monoanion (Pc⁻), resulting in an overall neutral charge for the complex. This electronic structure is fundamental to its magnetic and redox properties.

Synthesis and Purification

The synthesis of this compound₂ can be achieved through several methods, with the most common being a template reaction involving a terbium salt and a phthalocyanine precursor.

Experimental Protocol: Synthesis of this compound₂

-

Reactants: 1,2-dicyanobenzene, Terbium(III) acetate (B1210297) hydrate (B1144303) (Tb(OAc)₃·xH₂O), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Solvent: 1-hexanol (B41254).

-

Procedure:

-

A mixture of 1,2-dicyanobenzene, Tb(OAc)₃·xH₂O, and DBU in 1-hexanol is refluxed for an extended period (e.g., 42 hours).[2]

-

Upon cooling to room temperature, a precipitate forms, which is collected by filtration.[2]

-

The crude product is washed with a non-polar solvent like n-hexane to remove unreacted starting materials.[2]

-

-

Purification:

-

The crude solid is purified by column chromatography on silica (B1680970) gel.

-

A typical eluent system is a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 98:2).[3]

-

The first green fraction collected contains the neutral this compound₂ complex.[3]

-

The solvent is removed from the collected fraction, and the product is precipitated by the addition of n-hexane.[3]

-

The final product, a dark green microcrystalline powder, is collected by filtration and dried.[3]

-

Redox Behavior

Experimental Protocol: Cyclic Voltammetry (General)

-

Apparatus: A standard three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., platinum wire).[4]

-

Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate) in a suitable organic solvent (e.g., dichloromethane or acetonitrile).[5]

-

Analyte Concentration: Typically in the millimolar range (e.g., 1-10 mM).[2]

-

Procedure:

-

The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

The potential of the working electrode is swept linearly from an initial potential to a switching potential and then back to the initial potential.

-

The resulting current is measured as a function of the applied potential.

-

The scan rate can be varied (e.g., 20-500 mV/s) to investigate the kinetics of the electron transfer processes.[2]

-

Physical Properties

The physical properties of this compound₂ are dominated by its unique molecular structure and the presence of the lanthanide ion.

Crystal Structure

This compound₂ adopts a "double-decker" sandwich structure where the Tb³⁺ ion is coordinated by the nitrogen atoms of the two phthalocyanine rings. The two phthalocyanine macrocycles are typically staggered by approximately 45° with respect to each other. The specific crystal packing can vary depending on the crystallization conditions and the presence of solvent molecules.

Table 1: Crystallographic Data for a Representative this compound₂ Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not readily available |

| b (Å) | Value not readily available |

| c (Å) | Value not readily available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: Precise lattice parameters for the unsubstituted this compound₂ are not consistently reported in the literature. The provided space group is for a known crystalline phase of this compound₂.[2]

Magnetic Properties

The most prominent physical property of this compound₂ is its behavior as a single-molecule magnet (SMM). This arises from the large magnetic anisotropy of the Tb³⁺ ion, which has a ground state with a total angular momentum of J=6. The crystal field generated by the phthalocyanine ligands lifts the degeneracy of the Mⱼ sublevels, creating an energy barrier for the reversal of the magnetization.

Table 2: Key Magnetic Properties of this compound₂

| Property | Value/Description |

| Magnetic Anisotropy Barrier (U_eff) | ~400 cm⁻¹[6] |

| Spin Relaxation | Exhibits slow magnetic relaxation at low temperatures. |

| Magnetic Hysteresis | Shows magnetic hysteresis loops at low temperatures, a hallmark of SMM behavior. |

| Quantum Tunneling of Magnetization | Observed, particularly at zero magnetic field. |

| f-π Interaction | The interaction between the Tb 4f electrons and the π-radical system of the phthalocyanine ligand is crucial for its magnetic properties. |

Experimental Protocol: AC Magnetic Susceptibility

-

Instrument: A SQUID (Superconducting Quantum Interference Device) magnetometer or a PPMS (Physical Property Measurement System).[7]

-

Procedure:

-

A powdered or crystalline sample is placed in a gelatin capsule.

-

The sample is subjected to a small oscillating (AC) magnetic field at various frequencies (e.g., 1-1000 Hz).[2]

-

The in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured as a function of temperature.

-

The frequency dependence of the out-of-phase signal provides information about the spin relaxation dynamics and can be used to determine the energy barrier for magnetization reversal.[7]

-

Electronic and Spectroscopic Properties

This compound₂ is an organic semiconductor with distinct optical absorption features. Its electronic structure is characterized by the presence of both localized 4f orbitals on the terbium ion and delocalized π-orbitals on the phthalocyanine ligands.

Table 3: Spectroscopic and Electronic Properties of this compound₂

| Property | Wavelength/Energy | Assignment |

| Q-band Absorption | ~670 nm and ~600 nm | π-π* transitions within the phthalocyanine macrocycle.[2] |

| Soret Band (B-band) Absorption | ~320 nm | π-π* transitions within the phthalocyanine macrocycle.[2] |

| Zero-field Splitting | 1.14 meV | Splitting of the ground state in the absence of an external magnetic field. |

| Kondo Effect | Observed in some instances, arising from the interaction of the ligand's unpaired electron with a conducting substrate. |

Experimental Protocol: UV-Vis Spectroscopy

-

Instrument: A standard UV-Vis spectrophotometer.

-

Solvent: A suitable organic solvent in which this compound₂ is soluble, such as chloroform (B151607) or dichloromethane.[7]

-

Procedure:

-

A dilute solution of this compound₂ is prepared.

-

The absorbance of the solution is measured over a range of wavelengths (e.g., 200-1100 nm).

-

The resulting spectrum shows characteristic absorption bands (Q-band and Soret band) that can be used for characterization and to confirm the integrity of the molecule.

-

Visualizing Key Relationships

The interplay between the structure, electronic states, and magnetic behavior of this compound₂ can be visualized through diagrams.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. asdlib.org [asdlib.org]

- 3. Theoretical Framework and Guidelines for the Cyclic Voltammetry of Closed Bipolar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. amslaurea.unibo.it [amslaurea.unibo.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of Lanthanides in Molecular Magnetism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanides have emerged as key players in the field of molecular magnetism, largely due to their unique electronic properties. Their significant magnetic moments and large magnetic anisotropy, arising from strong spin-orbit coupling, make them ideal candidates for the design of high-performance single-molecule magnets (SMMs).[1] SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, making them promising for applications in high-density data storage, quantum computing, and spintronics.[1] This technical guide provides a comprehensive overview of the fundamental principles, design strategies, experimental characterization, and recent advancements in the field of lanthanide-based molecular magnetism.

I. Fundamental Principles of Lanthanide Magnetism

The magnetic properties of lanthanide ions are fundamentally different from those of d-block transition metals.[2] The 4f electrons of lanthanides are well-shielded by the outer 5s and 5p electrons, leading to a weak interaction with the ligand field.[2][3] This results in the preservation of the strong spin-orbit coupling, which is the primary source of the large magnetic anisotropy in lanthanide complexes.

A. Spin-Orbit Coupling and Magnetic Anisotropy

In lanthanide ions, the spin (S) and orbital (L) angular momenta are strongly coupled to give a total angular momentum (J).[4] The ligand field causes a splitting of the 2J+1 degenerate ground state into a series of sublevels, known as crystal field (CF) states.[3] The energy separation and composition of these states determine the magnetic anisotropy of the complex.

For a molecule to behave as an SMM, it must possess a large and negative axial zero-field splitting parameter (D), which leads to a significant energy barrier (Ueff) for the reversal of the magnetization. This barrier is proportional to |D|S2 for integer spin systems and |D|(S2-1/4) for half-integer spin systems. The nature of the lanthanide ion and the symmetry of the coordination environment are crucial in dictating the sign and magnitude of D.

B. The Oblate-Prolate Model

A useful model for predicting the type of magnetic anisotropy in lanthanide complexes is the oblate-prolate model.[5] This model relates the shape of the 4f electron density of a given lanthanide ion to the preferred coordination geometry for achieving high magnetic anisotropy.

-

Oblate ions , such as terbium(III) and dysprosium(III), have an electron density that is flattened at the poles and extended in the equatorial plane. These ions favor an axial ligand field, where strongly donating ligands are positioned along the principal magnetic axis.[5]

-

Prolate ions , such as erbium(III) and ytterbium(III), have an electron density that is elongated along the poles. These ions prefer an equatorial or planar ligand field, with strong donors in the equatorial plane.[5][6]

This model provides a valuable guideline for the rational design of lanthanide SMMs with desired magnetic properties.

II. Design Strategies for Lanthanide Single-Molecule Magnets